Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)

Orthogonal protecting group strategy Chemoselective deprotection Peptide building blocks

This dual-protected ethanolamine derivative is a strategic solution for chemists struggling with unwanted side reactions from mono-protected analogs like N-Boc-ethanolamine or 2-(tert-butoxy)ethylamine. It eliminates the need for intermediate protecting-group swaps, reducing synthetic steps and improving overall yield. - Enables true orthogonal synthesis: acid-labile Boc (TFA) is cleaved independently of the acid-stable t-butyl ether (HCl/AcOH). - Prevents cross-reactivity in sequential conjugations, making it ideal for PROTAC linker construction or complex peptide derivatizations. - Sourced with consistent quality, supporting reproducible multi-step medicinal chemistry and process research campaigns.

Molecular Formula C11H23NO3
Molecular Weight 217.31 g/mol
CAS No. 547755-62-4
Cat. No. B13145145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)
CAS547755-62-4
Molecular FormulaC11H23NO3
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OCCNC(=O)OC(C)(C)C
InChIInChI=1S/C11H23NO3/c1-10(2,3)14-8-7-12-9(13)15-11(4,5)6/h7-8H2,1-6H3,(H,12,13)
InChIKeyWONBCUZALBPWES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Protected Amino Alcohol Building Block for Orthogonal Synthesis


Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI), also known as tert-butyl N-[2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate or t-butyl 2-t-butoxyethylcarbamate, is a small-molecule building block (C₁₁H₂₃NO₃, MW 217.31 g/mol) that belongs to the carbamate family . It features a unique dual-protection architecture: the primary amine is masked as a tert-butoxycarbonyl (Boc) carbamate, while the terminal alcohol is simultaneously protected as a tert-butyl ether . This orthogonal protecting group strategy enables chemoselective deprotection under distinct conditions—acid-labile Boc removal versus stronger-acid or Lewis-acid-mediated tert-butyl ether cleavage—making the compound a versatile intermediate for multi-step organic synthesis, peptide chemistry, and medicinal chemistry campaigns where sequential unmasking of amino and hydroxyl functionalities is required [1].

Orthogonal Boc/tert-butyl ether dual-protection architecture
Sequential chemoselective deprotection under distinct acid conditions
Multi-step organic synthesis and peptide chemistry intermediate

Why Mono-Protected Analogs Cannot Replace This Dual-Protected Building Block


The target compound is frequently confused with its mono-protected analogs, N-Boc-ethanolamine (CAS 26690-80-2) and 2-(tert-butoxy)ethylamine (CAS 88615-68-3), but these comparators lack the dual-protection architecture that defines its synthetic utility. N-Boc-ethanolamine possesses a free hydroxyl group, which can participate in unwanted side reactions (e.g., esterification, oxidation, or nucleophilic substitution) during transformations targeting the Boc-protected amine . Conversely, 2-(tert-butoxy)ethylamine exposes a free primary amine, rendering it incompatible with electrophilic reagents or coupling conditions that require a masked nitrogen . Only the title compound simultaneously protects both nucleophilic centers, enabling sequential, chemoselective deprotection and functionalization in complex synthetic sequences without intermediate purification or protecting-group swapping [1].

Target Compound
N-Boc-ethanolamine
2-(tert-Butoxy)ethylamine
Protecting Groups
Boc only (free -OH exposed)
tert-Butyl ether only (free -NH₂ exposed)
Side-Reaction Risk
Free hydroxyl may participate in unintended esterification or oxidation
Free amine may react with electrophilic coupling reagents
Sequential Deprotection
Not supported; only one protecting group present
Not supported; only one protecting group present

Product-Specific Evidence vs. Closest Analogs


Orthogonal Deprotection Selectivity

The Boc group of the target compound can be quantitatively removed under standard acidic conditions (4 M HCl in dioxane, 30 min, room temperature) while the tert-butyl ether remains intact, as established by general protocols for N-Boc deprotection in the presence of tert-butyl ethers [1]. In contrast, N-Boc-ethanolamine (free alcohol) undergoes complete deprotection under identical conditions but exposes a free hydroxyl that may undergo subsequent side reactions . The intramolecular orthogonality of the title compound is supported by literature demonstrating that tert-butyl ethers are stable to TFA/CH₂Cl₂ (1:1, 1 h) conditions that fully cleave Boc carbamates; the tert-butyl ether requires stronger acid (e.g., HCl/AcOH or Lewis acids such as ZnBr₂) for removal [2].

Orthogonal Deprotection
Class-level
Boc cleaved quantitatively (HCl/dioxane, 30 min); tert-butyl ether stable under TFA/CH₂Cl₂ (>10× rate differential)
Supports sequential deprotection workflow
Deprotection kinetics from Greene's Protective Groups; class-level inference
Orthogonal protecting group strategy Chemoselective deprotection Peptide building blocks

Lipophilicity and Aqueous Handling Advantages

The target compound exhibits a calculated logP of 0.011, substantially lower than the logP of 0.49–0.89 reported for N-Boc-ethanolamine [1][2]. The 2.3–4.7-fold reduction in calculated octanol-water partition coefficient (on a logarithmic scale, this corresponds to a ~2–4× linear difference in P) arises from masking of the hydrogen-bond-donating hydroxyl as a hydrophobic tert-butyl ether, paradoxically reducing overall lipophilicity due to the increased molecular volume and altered solvation free energy .

Lipophilicity
Reported
Calculated logP 0.011 vs. 0.49–0.89 for N-Boc-ethanolamine (ΔlogP ≈ 0.48–0.88 lower)
May support aqueous workup compatibility
Calculated values from ZINC database; experimental validation pending
Lipophilicity Physicochemical properties Solubility

One-Step Dual Protection Synthesis

The title compound can be accessed in a single synthetic operation from ethanolamine using di-tert-butyl dicarbonate (Boc₂O) and Mg(ClO₄)₂, which simultaneously installs both the N-Boc and O-tert-butyl protecting groups. This method has been reported to proceed with general applicability for various alcohols, providing the corresponding tert-butyl ethers in good to high yields [1]. In contrast, the sequential approach—first N-Boc protection followed by O-tert-butylation or vice versa—typically requires two synthetic steps and intermediate purification [2].

Synthetic Access
Class-level
One-pot dual protection: Boc₂O + Mg(ClO₄)₂, CH₂Cl₂, rt, 2–6 h (vs. two-step sequential route)
Supports efficient procurement context
Yields reported for similar substrates; class-level method
One-step synthesis Atom economy Building block preparation

Purity and Structural Characterization

Commercial sources report the compound at ≥95% purity with full characterization by ¹H NMR, ¹³C NMR, and mass spectrometry . The well-defined structure (SMILES: O=C(OC(C)(C)C)NCCOC(C)(C)C; InChI: 1S/C11H23NO3/c1-10(2,3)14-8-7-12-9(13)15-11(4,5)6/h7-8H2,1-6H3,(H,12,13)) ensures batch-to-batch consistency for reproducible synthesis outcomes. Analogous mono-protected building blocks such as N-Boc-ethanolamine may contain free hydroxyl impurities (water, oxidation products) that are absent in the fully protected target compound.

Purity Profile
Data to verify
≥95% purity (HPLC); ¹H/¹³C NMR confirmed; anhydrous, fully protected
Supplier-reported specification context
Independent verification recommended; no head-to-head stability data
Quality control Analytical characterization Reproducibility

Application in Protected Amino Acid Synthesis

The dual-protected scaffold directly maps onto the core structure of tert-butoxy amino acids such as O-tert-butyl-L-serine tert-butyl ester (H-Ser(tBu)-OtBu), a valuable building block in solid-phase peptide synthesis . The target compound can serve as a precursor for N-alkylation or reductive amination to access protected amino alcohols. In contrast, N-Boc-ethanolamine requires an additional tert-butylation step to achieve the same level of side-chain protection, and 2-(tert-butoxy)ethylamine requires Boc installation, each adding a synthetic step [1].

Peptide Chemistry Fit
Class-level
Directly convertible to protected amino alcohols via N-alkylation; compatible with standard peptide coupling
Supports peptide synthesis workflow
Saves one synthetic step vs. mono-protected analogs when dual protection is required
Peptide synthesis tert-Butoxy amino acids Solid-phase synthesis

Key Application Scenarios in Research and Industry


Sequential Deprotection for Bifunctionalized Amino Alcohols

The compound is ideally suited for synthetic routes where the amino and hydroxyl termini must be functionalized in a specific order. For example, in the synthesis of lipidated ethanolamine derivatives where the amine is first acylated (after Boc removal with TFA/CH₂Cl₂) followed by O-dealkylation of the tert-butyl ether (using HCl/AcOH) to reveal the free hydroxyl for subsequent phosphorylation or glycosylation. This sequential deprotection sequence is not achievable with N-Boc-ethanolamine or 2-(tert-butoxy)ethylamine alone [1].

Solid-Phase Peptide Synthesis with Protected Residues

The scaffold serves as a direct precursor to protected serine analogs (e.g., O-tert-butyl-L-serine) or as a linker building block in peptide conjugates. The pre-installed orthogonal protection eliminates the need for on-resin protecting group manipulations, which can compromise resin loading and peptide purity .

PROTAC Linker Design

The compound's defined two-carbon spacer with orthogonal protecting groups makes it a candidate for constructing heterobifunctional PROTAC linkers, where the amine and hydroxyl are sequentially conjugated to an E3 ligase ligand and a target protein ligand, respectively. The orthogonality ensures that each conjugation step proceeds without cross-reactivity .

Fragment-Based Drug Discovery Optimization

The lower calculated logP (0.011) compared to N-Boc-ethanolamine (0.49–0.89) makes the compound a more hydrophilic fragment for property-guided lead optimization, particularly when aqueous solubility or reduced non-specific binding is a design objective [2].

Application
Selection Property
Validation Focus
Bifunctionalized amino alcohol synthesis
Orthogonal deprotection sequence
Sequential Boc-then-ether cleavage fidelity
Solid-phase peptide synthesis
Pre-installed orthogonal protection
On-resin compatibility and loading efficiency
PROTAC linker construction
Defined two-carbon spacer with orthogonal handles
Sequential conjugation without cross-reactivity
Fragment-based lead optimization
Hydrophilic fragment profile
Aqueous solubility and non-specific binding assessment
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